5-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide
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Overview
Description
GW445017X: is a compound known for its inhibitory properties against certain protein kinases, particularly tyrosylprotein sulfotransferases (TPSTs). It belongs to the chemically distinct aza-stilbene class and has been identified as a potent inhibitor of c-RAF, a protein kinase involved in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW445017X typically involves multi-step organic synthesis processes. The key steps include:
Formation of the Aza-Stilbene Core: This involves the condensation of appropriate aromatic aldehydes with amines under acidic or basic conditions to form the stilbene structure.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity and selectivity towards TPSTs and c-RAF. This may involve reactions such as nitration, reduction, and halogenation.
Industrial Production Methods
Industrial production of GW445017X would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reaction and increase yield.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
GW445017X undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
GW445017X has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of TPSTs and c-RAF in cellular processes.
Medicine: Potential therapeutic applications in diseases where TPSTs and c-RAF are implicated, such as cancer.
Industry: Used in the development of new drugs and biochemical assays.
Mechanism of Action
GW445017X exerts its effects by inhibiting the activity of TPSTs and c-RAF. The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts the signaling pathways that rely on these enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- GW445015X
- GW458344A
Uniqueness
GW445017X is unique due to its dual inhibitory action on TPSTs and c-RAF, making it a valuable tool for studying these enzymes and their roles in cellular signaling. Its aza-stilbene structure also sets it apart from other kinase inhibitors, providing a distinct chemical scaffold for further drug development .
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN2O/c1-17-15(19)13-8-11(9-18-10-13)6-7-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,17,19)/b7-6+ |
InChI Key |
HVTWLTGGYKBXHX-VOTSOKGWSA-N |
Isomeric SMILES |
CNC(=O)C1=CN=CC(=C1)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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